

A Technical Guide to 3-(Carboxymethoxy)benzoic Acid: Properties, Synthesis, and Biological Potential

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Compound of Interest

Compound Name: **3-(Carboxymethoxy)benzoic acid**

Cat. No.: **B179843**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Carboxymethoxy)benzoic acid**, a derivative of benzoic acid. While specific research on this compound is limited, this document extrapolates from the known characteristics of closely related benzoic acid derivatives to provide insights into its potential properties and applications. This guide covers its chemical and physical properties, a probable synthesis route, and its potential biological activities, offering a valuable resource for those in research and drug development.

Chemical and Physical Properties

3-(Carboxymethoxy)benzoic acid, also known as 3-carboxyphenoxyacetic acid, is an organic compound with the molecular formula $C_9H_8O_5$. Its structure features a benzoic acid core with a carboxymethoxy substituent at the meta position.

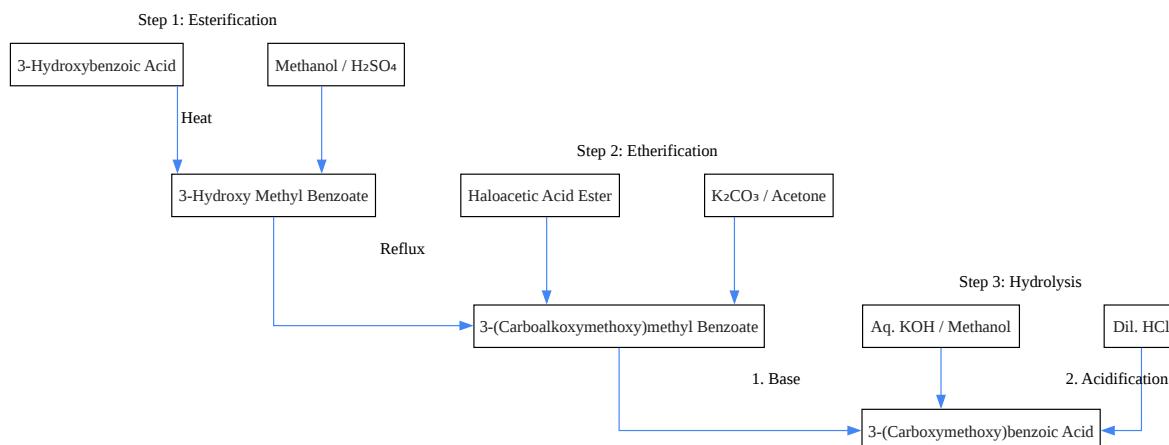
Property	Value	Reference
CAS Number	1878-61-1	[1] [2]
Molecular Formula	C ₉ H ₈ O ₅	[1] [2]
Molecular Weight	196.16 g/mol	[1] [2]
Canonical SMILES	C1=CC(=CC(=C1)OCC(=O)O) C(=O)O	[1]
InChIKey	Not available in search results	

Synthesis Protocol

A likely synthetic route to **3-(Carboxymethoxy)benzoic acid** starts from 3-hydroxybenzoic acid. The following is a generalized experimental protocol based on the synthesis of related 3-alkoxy benzoic acids.[\[2\]](#)

General Synthesis of 3-Alkoxy Benzoic Acids

- Esterification of 3-Hydroxybenzoic Acid: 3-hydroxybenzoic acid is first esterified, for example, by reacting it with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. This reaction typically requires heating for several hours to yield the methyl ester of 3-hydroxybenzoic acid.[\[2\]](#)
- Etherification: The resulting 3-hydroxy methyl benzoate is then subjected to etherification. This can be achieved by reacting it with an appropriate haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is typically refluxed for 6-8 hours.[\[2\]](#) This step forms the carboxymethoxy group attached to the benzene ring.
- Hydrolysis: The final step involves the hydrolysis of the ester groups. This is typically carried out using an aqueous solution of a strong base, such as 10% aqueous potassium hydroxide in methanol.[\[2\]](#) Subsequent acidification with a dilute mineral acid, like hydrochloric acid, precipitates the final product, **3-(Carboxymethoxy)benzoic acid**.[\[2\]](#)
- Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.[\[2\]](#)

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Generalized synthesis workflow for **3-(Carboxymethoxy)benzoic acid**.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of **3-(Carboxymethoxy)benzoic acid** is scarce, the broader class of benzoic acid derivatives exhibits a wide range of biological effects.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives in food and cosmetics.[1][3] The antimicrobial activity is generally attributed to the undissociated form of the acid, which can penetrate the cell membrane of microorganisms and disrupt their cellular functions.[3] Derivatives of 3-hydroxybenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Enzyme Inhibition

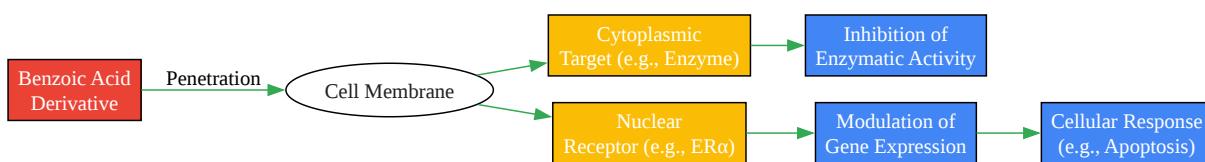
Benzoic acid has been shown to be a competitive inhibitor of the cresolase reaction of tyrosinase isozymes.[4] Furthermore, a study on methoxy benzoin and benzil derivatives, which share structural similarities, demonstrated inhibitory activity against α -amylase, α -glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5] This suggests that **3-(Carboxymethoxy)benzoic acid** could also exhibit enzyme inhibitory properties.

Potential Signaling Pathway Interactions

Given the lack of specific data for **3-(Carboxymethoxy)benzoic acid**, we can look at related compounds for potential mechanisms of action. For instance, some benzoic acid derivatives have been shown to interact with key cellular signaling pathways.

A study on the structurally related 3-phenoxybenzoic acid suggested involvement in the apoptotic pathway and interaction with Janus kinase 2 (JAK2) expression.[6][7] Esters of p-hydroxybenzoic acid (parabens) have been reported to exert estrogen-like effects through interactions with the estrogen receptor (ER-alpha), progesterone receptor (PR), and pS2 signaling pathways.[8] Benzoic acid itself has been found to inhibit macroautophagy in yeast, a key cellular survival mechanism.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a benzoic acid derivative, based on the activities of related compounds.



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Hypothetical signaling pathway for a benzoic acid derivative.

Conclusion

3-(Carboxymethoxy)benzoic acid is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. Based on the known activities of its structural analogs, it may possess valuable antimicrobial and enzyme-inhibitory properties. The synthesis is achievable through established chemical methodologies. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to fully realize its therapeutic potential.

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